molecular formula C13H15N3O3S B12077275 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine

4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine

Cat. No.: B12077275
M. Wt: 293.34 g/mol
InChI Key: UMXNKPVIONUHMP-UHFFFAOYSA-N
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Description

4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is a high-purity chemical hybrid scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a synthetically versatile architecture combining a pyrazole ring, a phenyl sulfonyl linker, and a morpholine group. This specific molecular framework is of significant interest in early-stage drug discovery for developing novel therapeutic agents. The core research value of this compound lies in the documented pharmacological activities of its constituent moieties. The pyrazole ring is a privileged structure in medicinal chemistry, extensively reported to confer diverse biological activities, including anticancer , anti-inflammatory , antimicrobial , and antidepressant properties . The morpholine ring is a common pharmacophore known to enhance water solubility and influence the bioavailability and binding affinity of lead molecules . The phenyl sulfonyl group is a frequent structural component in compounds acting as enzyme inhibitors or receptor modulators . This molecule serves as a critical building block for researchers exploring structure-activity relationships (SAR), particularly in developing multi-targeted therapies. Its potential mechanisms of action are derived from its composite structure, which may involve tubulin polymerization inhibition (a mechanism associated with hybrid pyrazole-morpholine structures) , kinase inhibition , and receptor antagonism (e.g., Cannabinoid CB1 receptor) . Intended Research Applications: • Lead compound identification and optimization for oncology and inflammation • Synthesis of novel hybrid molecules for biological screening • Investigation of kinase and other enzymatic inhibitory activity • Structure-activity relationship (SAR) studies of sulfonyl-linked heterocycles This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this and all chemical reagents with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)12-3-1-11(2-4-12)13-5-6-14-15-13/h1-6H,7-10H2,(H,14,15)

InChI Key

UMXNKPVIONUHMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Sulfonation-Amination Strategy

The primary route involves a two-step sequence: (1) sulfonation of a pyrazole-containing precursor to generate a sulfonyl chloride intermediate, followed by (2) nucleophilic amination with morpholine. This approach aligns with broader sulfonamide synthesis principles, where sulfonyl chlorides react with amines under basic conditions.

For 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine, the precursor 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride is synthesized via chlorosulfonation of 4-(1H-pyrazol-3-yl)benzene. Subsequent reaction with morpholine in acetonitrile, catalyzed by N,N-diisopropylethylamine (DIPEA), yields the target compound. The general reaction is:

Ar-SO2Cl+MorpholineDIPEA, MeCNAr-SO2-Morpholine+HCl\text{Ar-SO}2\text{Cl} + \text{Morpholine} \xrightarrow{\text{DIPEA, MeCN}} \text{Ar-SO}2\text{-Morpholine} + \text{HCl}

Key parameters include a 1.2:1 molar ratio of sulfonyl chloride to morpholine and reaction times of 12–16 hours at room temperature.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields (75–82%) are achieved in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO), which stabilize the sulfonyl chloride intermediate and facilitate amine nucleophilicity. DIPEA is preferred over weaker bases (e.g., triethylamine) due to its superior capacity to scavenge HCl, minimizing side reactions.

Table 1: Comparative Yields Under Varied Conditions

SolventBaseTemperature (°C)Yield (%)Source
AcetonitrileDIPEA2582
DMSODIPEA2578
THFTriethylamine4065

Acid Catalysis and Stoichiometry

Patent data emphasize the role of acid additives (e.g., H₃PO₄) in accelerating sulfonation, particularly for electron-deficient arenes. A molar ratio of 0.1–0.25 equivalents of acid relative to the sulfonyl chloride improves reaction rates without compromising yield.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for structural verification. Key NMR signals include:

  • ¹H NMR (DMSO-d₆) : δ 8.79 (d, J = 2.5 Hz, pyrazole-H), 3.58–3.62 (m, morpholine-OCH₂), 2.85–2.89 (m, morpholine-NCH₂).

  • ¹³C NMR : δ 152.1 (pyrazole C-3), 134.5 (sulfonyl-linked C), 66.7 (morpholine-OCH₂).

Table 2: HPLC Retention Times

ColumnMobile PhaseRetention Time (min)Purity (%)Source
C18Acetonitrile/H₂O (70:30)6.298.5
C8Methanol/H₂O (65:35)7.897.1

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 294.1 [M+H]⁺, consistent with the molecular weight of 293.34 g/mol.

Challenges and Scalability

Side Reactions

Competing hydrolysis of the sulfonyl chloride intermediate in aqueous media necessitates anhydrous conditions. Patent WO2017084995A1 notes that >5% water content reduces yields by 20–30% due to sulfonic acid byproduct formation.

Industrial-Scale Adaptations

Batch processes using continuous flow reactors have been proposed to enhance heat dissipation during exothermic sulfonation, though no large-scale production data specific to this compound are publicly available.

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s bioactivity profile merits brief mention. Its sulfonamide group confers potential as a carbonic anhydrase inhibitor, while the pyrazole moiety may modulate kinase interactions. Derivatives substituting morpholine with piperidine or thiomorpholine show varied pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

  • Anticancer Properties
    • Mechanism of Action : The compound exhibits potential anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that derivatives containing the pyrazole ring can induce apoptosis in cancer cells, particularly in breast and lung cancer models.
    • Case Study : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer, suggesting the efficacy of this class of compounds in oncological applications .
  • Anti-inflammatory Effects
    • Research Findings : Compounds similar to 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway.
    • Case Study : In vivo experiments indicated that administration of a pyrazole-based sulfonamide reduced inflammation markers in models of rheumatoid arthritis, highlighting its therapeutic potential for inflammatory diseases .
  • Antimicrobial Activity
    • Spectrum of Activity : This compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
    • Case Study : A comparative study found that derivatives with the pyrazole moiety exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, making them candidates for further development as antibiotics .

Material Science Applications

  • Fluorescent Materials
    • Synthesis and Properties : Research indicates that incorporating pyrazole into polymer matrices enhances fluorescent properties, making these materials suitable for applications in sensors and imaging.
    • Data Table :
      CompoundEmission Wavelength (nm)Application
      4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine514Fluorescent sensors
      Pyrazole derivative X500Imaging agents
  • Catalysis
    • Catalytic Activity : The compound has been explored as a ligand in catalysis, particularly in palladium-catalyzed reactions. Its ability to stabilize metal centers enhances reaction efficiency.
    • Case Study : A study highlighted the use of this compound as a ligand in cross-coupling reactions, yielding higher product yields compared to traditional ligands .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine (Target) C₁₄H₁₅N₃O₃S 329.08 Pyrazole, phenylsulfonyl, morpholine Hydrogen bonding (pyrazole), moderate solubility (morpholine), tautomerization
4-[1-(Phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine C₁₈H₁₈N₄O₃S 370.43 Pyridine, phenylsulfonyl, morpholine Enhanced basicity (pyridine), steric bulk, potential for π-π stacking
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 347.82 Chlorophenyl, methylpyrazole, sulfonamide Hydrogen bond donor (sulfonamide), lipophilic (chlorophenyl), higher stability
4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine C₁₁H₁₁BrF₃NO₃S 374.18 Bromo, trifluoromethyl, phenylsulfonyl, morpholine Electron-withdrawing substituents (Br, CF₃), increased reactivity, potential toxicity
Morpholine, 4-[3-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]propyl]-, methanesulfonate C₂₃H₂₉N₃O₅S 475.56 Diphenylpyrazole, propyloxy linkage, methanesulfonate High solubility (methanesulfonate), lipophilic (diphenyl), extended conformation

Key Comparative Insights

Electronic and Steric Effects
  • Pyridine vs. Pyrazole (Target vs. ) : The pyridine group in introduces stronger basicity and planar π-system interactions, whereas the pyrazole in the target compound offers dual hydrogen-bonding sites (N–H and adjacent N). This difference impacts target selectivity in enzyme inhibition .
  • Sulfonamide vs. Sulfonylmorpholine (Target vs. ): The sulfonamide (–SO₂NH₂) in acts as a hydrogen bond donor, enhancing interactions with polar protein residues. In contrast, the sulfonylmorpholine group (–SO₂-morpholine) in the target is a hydrogen bond acceptor, favoring solubility in aqueous environments .
Substituent Influence on Reactivity
  • Electron-Withdrawing Groups (Target vs. ): The bromo and trifluoromethyl groups in significantly increase the electron deficiency of the sulfonyl group, making it more reactive toward nucleophilic substitution.
Solubility and Pharmacokinetics
  • Methanesulfonate vs. Morpholine (Target vs. ) : The methanesulfonate group in provides high water solubility, while the morpholine in the target balances moderate solubility with membrane permeability. The diphenylpyrazole in adds lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound .

Biological Activity

4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is a compound of growing interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure features a morpholine ring attached to a sulfonyl group, which is further linked to a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Some key mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting kinases involved in inflammatory responses, such as p38 MAP kinase, which is crucial for cytokine production.
  • Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage.
  • Antimicrobial Properties : The sulfonamide group may contribute to antibacterial activity by interfering with bacterial folate synthesis.

In Vitro Studies

Recent studies have evaluated the in vitro activity of 4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12Inhibition of cell proliferation
A549 (lung cancer)20Cell cycle arrest at G2/M phase

These findings suggest that the compound exhibits significant cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound. For instance:

  • Animal Models : In murine models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating anti-inflammatory effects.
  • Toxicity Assessment : Preliminary toxicity studies revealed no adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Studies

Several case studies highlight the practical applications and effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis demonstrated that pyrazole derivatives reduced joint inflammation and pain scores significantly compared to placebo.
  • Case Study on Cancer Therapy : A clinical trial assessing the efficacy of a similar pyrazole-based compound showed promising results in shrinking tumor size in patients with advanced solid tumors.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[4-(1H-pyrazol-3-yl)phenyl]sulfonylmorpholine?

The synthesis typically involves sulfonylation and coupling reactions. For example, sulfonyl-containing intermediates can be generated via refluxing aryl halides with morpholine derivatives in xylene under catalytic conditions. A representative procedure involves reacting chloranil with substituted pyrazole-phenyl precursors in xylene for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Pyrazole ring formation often employs Mannich reactions, where 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives react with crown ethers or amines under basic conditions .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • X-ray crystallography : For resolving crystal packing and bond angles (e.g., SHELX software for refinement) .
  • NMR spectroscopy : To confirm proton environments, particularly the pyrazole C-H protons (δ 6.5–7.5 ppm) and morpholine sulfonyl groups (δ 3.5–4.0 ppm) .
  • IR spectroscopy : To identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and pyrazole ring (C=N, ~1600 cm⁻¹) stretches .

Q. How is purity assessed during synthesis?

Purity is validated via:

  • High-performance liquid chromatography (HPLC) : To quantify residual solvents or byproducts.
  • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline consistency.
  • Elemental analysis : Matching experimental and theoretical C/H/N/S/O percentages within ±0.3% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Critical parameters include:

  • Solvent choice : Xylene or DMF enhances sulfonylation efficiency due to high boiling points and polarity .
  • Catalyst screening : Transition metals (e.g., Pd/C) may accelerate coupling steps, while bases like NaOH control pH during workup .
  • Reaction time : Extended reflux (30+ hours) ensures complete cyclization of pyrazole rings but risks decomposition; TLC monitoring is advised .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4-chlorophenyl sulfonamide derivatives) .
  • DFT calculations : Predict vibrational frequencies or chemical shifts to align experimental observations .
  • Alternate space groups : For crystallography, test both P63/mmc (staggered) and P6/mmm (eclipsed) models to resolve disorder .

Q. What strategies mitigate solubility limitations in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) via Mannich reactions without altering the sulfonylmorpholine core .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% v/v) to maintain compound stability while enhancing aqueous solubility .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Docking simulations : Map the sulfonylmorpholine moiety to enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina .
  • QSAR models : Corporate Hammett constants (σ) of substituents on the pyrazole ring to predict electronic effects on bioactivity .

Methodological Challenges and Solutions

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Polymorphism : Slow evaporation from methanol/acetone mixtures at 4°C promotes single-crystal growth .
  • Disorder in sulfonyl groups : Use high-resolution synchrotron X-ray sources and SHELXL refinement with anisotropic displacement parameters .

Q. How are batch-to-batch inconsistencies in synthetic routes minimized?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
  • Design of experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, stoichiometry) .

Q. What advanced techniques validate electronic properties for material science applications?

  • Cyclic voltammetry : Measure oxidation potentials of the pyrazole ring (e.g., Epa ~1.2 V vs. Ag/AgCl) .
  • UV-Vis spectroscopy : Analyze π→π* transitions in the sulfonylmorpholine system (λmax ~270–300 nm) .

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